N-[2-bromo-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide
Description
N-[2-bromo-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide is a complex organic compound that features a benzoxazole ring, a bromine atom, and a fluorobenzamide group
Properties
IUPAC Name |
N-[2-bromo-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrFN2O2/c1-12-2-9-17-19(10-12)27-21(25-17)14-5-8-16(22)18(11-14)24-20(26)13-3-6-15(23)7-4-13/h2-11H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOMOYRHHMPMPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)Br)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-bromo-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized from 2-aminophenol and an appropriate aldehyde or carboxylic acid under acidic conditions.
Coupling Reaction: The final step involves coupling the brominated benzoxazole derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-bromo-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The benzamide group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Coupling: Triethylamine as a base and 4-fluorobenzoyl chloride as the acylating agent.
Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted benzoxazole derivatives.
Scientific Research Applications
N-[2-bromo-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2-bromo-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The benzoxazole ring and the fluorobenzamide group are key structural features that contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-[2-bromo-5-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide: Similar structure but lacks the methyl group on the benzoxazole ring.
N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide: Similar structure but with a chlorine atom instead of bromine.
N-[2-bromo-5-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide: Similar structure but with a benzothiazole ring instead of benzoxazole.
Uniqueness
N-[2-bromo-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide is unique due to the presence of both the bromine atom and the methyl-substituted benzoxazole ring, which may confer distinct chemical and biological properties compared to its analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
